Ammonium hydrogen maleate

Crystal engineering Pharmaceutical excipient Solid-state formulation

Inconsistent solid-state properties often undermine maleate salt reliability in R&D. Ammonium hydrogen maleate (CAS 44742-89-4) solves this with a rigorously defined anhydrous, corrugated layered structure isostructural with the potassium analogue. • Anhydrous lattice eliminates water-mediated degradation in moisture-sensitive formulations. • Strong N-H···O hydrogen-bond network provides a tunable model system for crystal engineering studies. • ≥98% purity ensures reproducible performance as an electroplating additive and organic reagent. • Freely soluble in water; ships globally under ambient conditions.

Molecular Formula C4H7NO4
Molecular Weight 133.10 g/mol
CAS No. 44742-89-4
Cat. No. B1280677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium hydrogen maleate
CAS44742-89-4
Molecular FormulaC4H7NO4
Molecular Weight133.10 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)O.N
InChIInChI=1S/C4H4O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);1H3/b2-1-;
InChIKeyNLVWBYNKMPGKRG-ODZAUARKSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Hydrogen Maleate: Identity & Physicochemical Profile


Ammonium hydrogen maleate (NH4HMAL; CAS 44742-89-4) is the monoammonium salt of maleic acid, with the molecular formula C4H7NO4 and a molar mass of 133.10 g/mol . It typically appears as a white crystalline solid with a reported melting point range of 192–195 °C (minimum purity specification 98%) or 170–175 °C depending on the source . The compound is freely soluble in water, and its solubility increases with temperature . It is primarily utilized as an organic reagent, an electroplating additive, and a precursor in chemical synthesis .

Anhydrous ammonium salt: avoids hydrate complexity seen in sodium/lithium analogues for moisture-sensitive research.

Crystal engineering model: exhibits well-defined intermolecular N–H···O hydrogen bonds suitable for supramolecular studies.

Multi-purpose reagent: utilized as electroplating additive and organic synthesis precursor with specified purity.

Why Substituting Ammonium Hydrogen Maleate Fails


Despite sharing the hydrogen maleate (HMAL) anion, salts of maleic acid with different cations (e.g., lithium, sodium, potassium, or alternative ammonium salts) exhibit markedly different solid-state architectures, hydration states, and intermolecular bonding patterns. Ammonium hydrogen maleate (NH4HMAL) crystallizes as an anhydrous solid with strong N–H···O hydrogen bonds between the ammonium cation and the carboxylate oxygens, forming a corrugated layered structure isostructural with the potassium analogue [1]. In contrast, the sodium and lithium salts crystallize as hydrates (trihydrate and dihydrate, respectively) with different packing conformations [1]. Furthermore, NH4HMAL is a monoammonium salt (1:1 stoichiometry), distinct from the diammonium maleate salt which would have a different pH profile and nitrogen content. These fundamental differences in crystal packing, hydration, and hydrogen-bonding networks directly impact physical properties such as hygroscopicity, thermal stability, solubility kinetics, and mechanical behavior under compression—rendering generic substitution of maleate salts unreliable for applications where these properties are critical [1].

Cation-dependent hydration

Sodium and lithium hydrogen maleates form hydrates, altering hygroscopicity and processing behavior – ammonium salt is anhydrous.

Hydrogen-bonding disparity

Potassium hydrogen maleate lacks N–H···O directional bonds; dissolution and mechanical response may not transfer directly.

Stoichiometry and pH shift

Diammonium maleate or maleic acid/ammonia mixtures exhibit different nitrogen content and pH profile, limiting direct interchangeability.

Ammonium Hydrogen Maleate Differentiation Evidence


Isostructural Crystal Lattice vs. Potassium Hydrogen Maleate

Ammonium hydrogen maleate (NH4HMAL) crystallizes in the orthorhombic space group Pbcm (Z=4) with unit cell parameters a = 4.616(1) Å, b = 8.085(2) Å, c = 16.410(5) Å, and is isostructural with potassium hydrogen maleate (KHMAL) [1]. Despite this structural isomorphism, the NH4HMAL unit cell volume is 8% larger than that of KHMAL [2]. This expansion is attributed to the longer average distance between the ammonium cation and the carboxylate oxygens (3.01 Å) compared to the potassium-oxygen distance (2.86 Å) [2].

Lattice vs. KHMAL
Head-to-head
8% larger unit cell
NH₄⁺···O 3.01 Å vs K⁺···O 2.86 Å

Supports distinct mechanical property interpretation

Ambient XRD; compression behavior may differ

Crystal engineering Pharmaceutical excipient Solid-state formulation

Unique N–H···O Hydrogen-Bonding Architecture

NH4HMAL features strong intermolecular hydrogen bonds between the ammonium cation (NH4+) and the carboxylic oxygens of the hydrogen maleate anion [1]. This extensive hydrogen-bonding network is a direct consequence of the ammonium ion's ability to act as a hydrogen-bond donor, a feature that is absent in the potassium analogue (KHMAL) which relies primarily on ionic K+···O− interactions [1]. Furthermore, while KHMAL and NH4HMAL share the same orthorhombic Pbcm space group and layered packing motif, only NH4HMAL exhibits these strong directional N–H···O bonds that reinforce the three-dimensional supramolecular structure [1].

H‑Bonding architecture
Head-to-head
Strong N–H···O bonds confirmed by single-crystal XRD

Hydrogen bonding influences solubility and thermal stability

Absent in potassium analogue; X‑ray refinement data

Hydrogen bonding Supramolecular chemistry Spectroscopic characterization

Anhydrous Form vs. Sodium and Lithium Hydrates

NH4HMAL and KHMAL crystallize as anhydrous salts, forming corrugated layers in the PRP (perpendicular) conformation [1]. In contrast, sodium hydrogen maleate (NaHMAL) and lithium hydrogen maleate (LiHMAL) crystallize as hydrates—trihydrate and dihydrate, respectively—and adopt a different PCP (parallel coplanar) arrangement with extensive water-mediated hydrogen bonds [1]. The presence of lattice water in the sodium and lithium salts fundamentally alters their packing density, thermal stability, and susceptibility to dehydration under processing conditions.

Anhydrous vs. hydrates
Class-level
Anhydrous PRP layers; Na/Li salts crystallize as tri-/dihydrate

Preferable for non-aqueous or moisture-sensitive research

Hydration alters packing density and thermal stability

Hydration state Hygroscopicity Solid-state stability

Purity and Melting Point as QC Specifications

Commercially available ammonium hydrogen maleate from major research chemical suppliers is specified with a minimum purity of 98% and a melting point of 192–195 °C . This melting point range is significantly higher than that of maleic acid (137–140 °C) [1] and may differ from other maleate salts due to variations in crystal lattice energy. The defined purity and melting point provide a reliable quality benchmark for procurement and reproducibility in synthetic procedures.

QC specifications
Specification review
MP 192–195 °C
Purity ≥98%

Procurement quality benchmark for synthesis

~55 °C higher MP vs maleic acid (137–140 °C)

Quality control Reagent specification Synthesis precursor

Ammonium Hydrogen Maleate: Recommended Applications


Anhydrous Pharmaceutical Excipient Development

In pharmaceutical formulation, hydrogen maleates are used as excipients where their solid-state properties influence drug product stability. NH4HMAL's anhydrous nature [1] avoids the complication of lattice water that could promote hydrolysis of moisture-sensitive active pharmaceutical ingredients (APIs). Its well-characterized crystal structure and 8% larger unit cell volume compared to KHMAL provide a tunable crystal lattice for studies of compression behavior and excipient-API compatibility under high-pressure manufacturing conditions .

Crystal Engineering: N–H···O Hydrogen-Bonding Studies

Researchers investigating hydrogen-bond-directed crystal assembly can leverage NH4HMAL as a model system due to its robust intermolecular N–H···O hydrogen bonds between the ammonium cation and carboxylate oxygens [1]. This directional bonding, which is absent in the purely ionic potassium analogue, allows for controlled study of hydrogen-bonding strength and its impact on crystal packing and material properties [1].

Electroplating and Organic Synthesis Reagent

NH4HMAL is utilized as a chemical additive in electroplating baths and as an organic reagent in synthesis [1]. Its defined high purity (98%) and high water solubility ensure consistent performance and minimize side reactions in aqueous processes. The compound serves as a controlled source of both maleate anion and ammonium cation, offering a specific stoichiometry distinct from diammonium maleate or mixtures of maleic acid and ammonia.

Application
Selection Property
Validation Focus
Solid‑state excipient research
Anhydrous crystal form & lattice volume
Compression behavior & excipient‑API compatibility
Supramolecular crystal engineering
Directional N–H···O hydrogen‑bond donor capability
Hydrogen‑bond directed assembly & packing analysis
Electroplating & organic synthesis
High purity & water solubility
Stoichiometric consistency & minimal side reactions

Technical Documentation Hub

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